diethyl [(fluorosulfonyl)methyl]phosphonate
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Overview
Description
Diethyl [(fluorosulfonyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12FO5PS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(fluorosulfonyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a fluorosulfonyl-containing reagent under controlled conditions. One common method includes the use of fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity. Advanced purification techniques like distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(fluorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can produce different phosphonic acid derivatives .
Scientific Research Applications
Diethyl [(fluorosulfonyl)methyl]phosphonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and as a tool in biochemical research.
Mechanism of Action
The mechanism by which diethyl [(fluorosulfonyl)methyl]phosphonate exerts its effects involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (methylsulfonylmethyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Dimethyl methylphosphonate
Uniqueness
Diethyl [(fluorosulfonyl)methyl]phosphonate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to other phosphonates. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
2731010-66-3 |
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Molecular Formula |
C5H12FO5PS |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
diethoxyphosphorylmethanesulfonyl fluoride |
InChI |
InChI=1S/C5H12FO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
InChI Key |
AOBOQGUEYQKQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)F)OCC |
Purity |
95 |
Origin of Product |
United States |
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